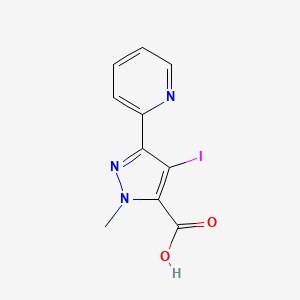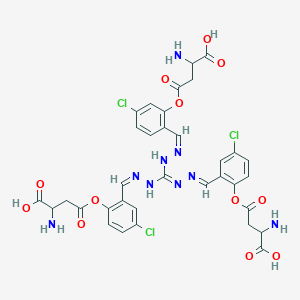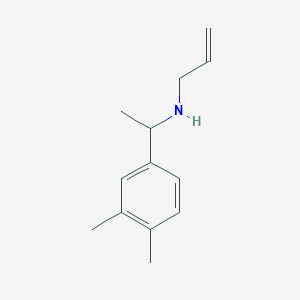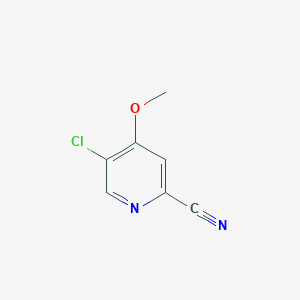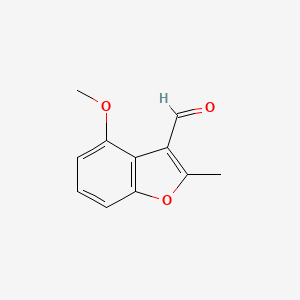
4-Methoxy-2-methylbenzofuran-3-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Methoxy-2-methylbenzofuran-3-carbaldehyde typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the use of a Friedel-Crafts acylation reaction followed by cyclization . The reaction conditions often involve the use of catalysts such as aluminum chloride (AlCl3) and solvents like dichloromethane (CH2Cl2) to facilitate the reaction .
Industrial Production Methods: Industrial production methods for benzofuran derivatives, including this compound, often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include continuous flow reactors and advanced purification techniques to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions: 4-Methoxy-2-methylbenzofuran-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol or other reduced forms.
Common Reagents and Conditions:
Substitution: Halogenating agents, acids, or bases are often employed to facilitate substitution reactions.
Major Products: The major products formed from these reactions include various oxidized, reduced, and substituted benzofuran derivatives, each with distinct chemical and biological properties .
Scientific Research Applications
4-Methoxy-2-methylbenzofuran-3-carbaldehyde has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-Methoxy-2-methylbenzofuran-3-carbaldehyde involves its interaction with specific molecular targets and pathways. The compound’s biological activity is often attributed to its ability to interact with enzymes, receptors, and other biomolecules, leading to various physiological effects . For example, its antimicrobial activity may result from the inhibition of bacterial enzymes or disruption of cell membranes .
Comparison with Similar Compounds
- 2-Methylbenzofuran-3-carbaldehyde
- 4-Methoxybenzofuran-3-carbaldehyde
- 2-Methyl-4-hydroxybenzofuran-3-carbaldehyde
Comparison: 4-Methoxy-2-methylbenzofuran-3-carbaldehyde is unique due to the presence of both methoxy and methyl groups, which influence its chemical reactivity and biological activity . Compared to similar compounds, it may exhibit different pharmacological profiles and chemical properties, making it a valuable compound for specific applications .
Properties
Molecular Formula |
C11H10O3 |
|---|---|
Molecular Weight |
190.19 g/mol |
IUPAC Name |
4-methoxy-2-methyl-1-benzofuran-3-carbaldehyde |
InChI |
InChI=1S/C11H10O3/c1-7-8(6-12)11-9(13-2)4-3-5-10(11)14-7/h3-6H,1-2H3 |
InChI Key |
LKCVYOSDNRTEDM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=C(O1)C=CC=C2OC)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(2-Cyano-3-methylbutan-2-yl)-2-((5-methyl-1H-benzo[d]imidazol-2-yl)thio)acetamide](/img/structure/B13349560.png)
![(1S,3S,4R)-2-Azabicyclo[2.2.1]heptane-3-carbonitrile](/img/structure/B13349564.png)
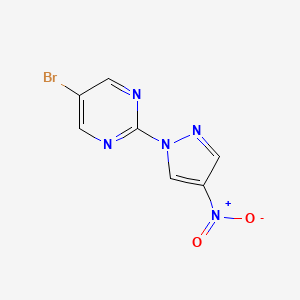
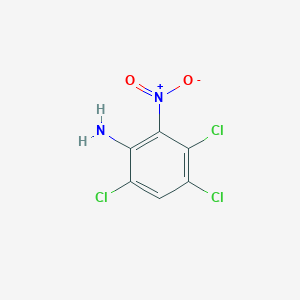
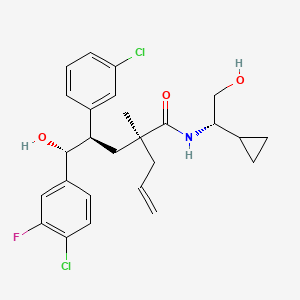

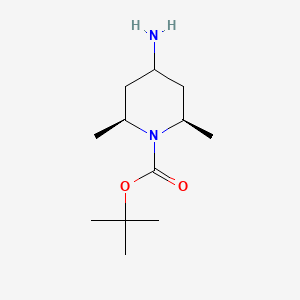
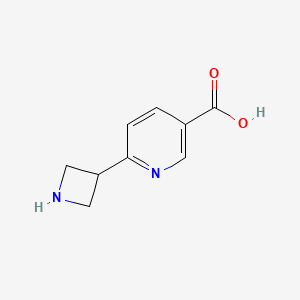
![Morpholine, 4-[4-(2-methyl-1,3-dioxolan-2-yl)phenyl]-](/img/structure/B13349609.png)
